![molecular formula C8H9N3 B095047 1-(1H-Benzimidazol-1-yl)methanamine CAS No. 18249-94-0](/img/structure/B95047.png)
1-(1H-Benzimidazol-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Benzimidazol-1-yl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 1-Benzyl-1H-benzimidazole-2-methanamine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(1H-Benzimidazol-1-yl)methanamine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For instance, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1H-Benzimidazol-1-yl)methanamine in lab experiments is its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
The potential therapeutic applications of 1-(1H-Benzimidazol-1-yl)methanamine make it a promising compound for future research. Some of the future directions for research include:
1. Investigating the mechanism of action of the compound in more detail to better understand its therapeutic effects.
2. Conducting pre-clinical and clinical trials to determine the safety and efficacy of the compound in humans.
3. Developing new derivatives of this compound with improved pharmacological properties.
4. Exploring the potential of the compound in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. Further research is needed to fully understand the mechanism of action of the compound and to determine its safety and efficacy in humans.
Synthesemethoden
There are different methods of synthesizing 1-(1H-Benzimidazol-1-yl)methanamine. One of the commonly used methods is the reaction of 1H-benzimidazole with formaldehyde and benzylamine in the presence of a catalyst such as hydrochloric acid. The reaction produces this compound as the final product.
Wissenschaftliche Forschungsanwendungen
1-(1H-Benzimidazol-1-yl)methanamine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
18249-94-0 | |
Molekularformel |
C8H9N3 |
Molekulargewicht |
147.18 g/mol |
IUPAC-Name |
benzimidazol-1-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5,9H2 |
InChI-Schlüssel |
YKVYGWIKNONFHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CN |
Synonyme |
1H-Benzimidazole-1-methanamine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.